CAY10622

Beschreibung

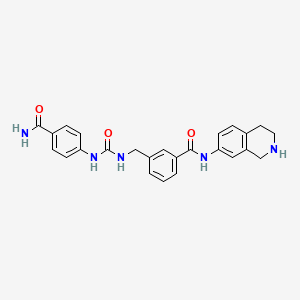

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFUGGHOXNSJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: CAY10622 – Mechanism, Application, and Experimental Protocols

Executive Summary

CAY10622 is a high-potency, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) , exhibiting nanomolar efficacy against both ROCK1 (

This guide provides a comprehensive technical analysis of CAY10622, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for in vitro and cell-based applications.

Chemical & Physical Profile

CAY10622 belongs to the ureidobenzamide class, a scaffold known for its ability to form multiple hydrogen bonds within the kinase ATP-binding pocket.

| Property | Specification |

| Systematic Name | 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-benzamide |

| CAS Number | 1038549-25-5 |

| Molecular Formula | |

| Molecular Weight | 443.5 g/mol |

| Purity | |

| Solubility (DMSO) | ~0.15 mg/mL (Low solubility – see Reconstitution Protocol) |

| Storage | -20°C (Solid); Store solutions at -80°C (avoid freeze/thaw) |

Structural Significance

The molecule features a central urea linker connecting a benzamide moiety to a tetrahydroisoquinoline group. This "ureidobenzamide" architecture is critical for its dual-point binding mechanism, allowing it to anchor securely in the active site of the kinase domain, differentiating it from simple ATP mimics.

Mechanism of Action

Target Inhibition (ROCK1/2)

CAY10622 functions as a Type I kinase inhibitor, binding to the ATP-binding cleft of the ROCK kinase domain.

-

Binding Mode: The tetrahydroisoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The ureidobenzamide tail extends into the hydrophobic back pocket, stabilizing the inactive conformation or sterically hindering ATP access.

-

Selectivity: Unlike non-selective inhibitors (e.g., Y-27632), CAY10622 shows >100-fold selectivity against a panel of 44 other kinases, including closely related AGC kinases like PKA and PKC.

Pathway Impact

ROCK is a downstream effector of the small GTPase RhoA . By inhibiting ROCK, CAY10622 blocks the phosphorylation of:

-

MYPT1 (Myosin Phosphatase Target Subunit 1): Prevents myosin light chain (MLC) dephosphorylation.

-

LIMK (LIM Kinase): Prevents cofilin phosphorylation, leading to actin depolymerization.

Result: The net effect is the destabilization of actin stress fibers, reduction in focal adhesion formation, and inhibition of actomyosin contractility.

Pathway Visualization

Figure 1: Mechanism of ROCK inhibition by CAY10622. The compound blocks the phosphorylation of downstream targets MYPT1 and LIMK, ultimately preventing actin stress fiber formation.

Therapeutic & Research Applications

| Application Area | Mechanism Utilized | Key Outcome |

| Cancer Metastasis | Inhibition of amoeboid migration | Reduced tumor cell invasion and motility. |

| Glaucoma | Relaxation of Trabecular Meshwork | Increased aqueous humor outflow; reduced intraocular pressure (IOP). |

| Stem Cell Culture | Prevention of anoikis | Enhanced survival of hESCs/iPSCs during single-cell dissociation. |

| Hypertension | Vascular smooth muscle relaxation | Vasodilation via reduced MLC phosphorylation.[2] |

Experimental Protocols

Stock Solution Preparation (Critical)

Challenge: CAY10622 has low solubility in DMSO (approx. 0.15 mg/mL according to some vendor specifications, though experimental batches may vary). Requirement: Precision handling to ensure complete dissolution.

-

Calculation:

-

Target Concentration: 300 µM (Stock).

-

Note: Due to the low solubility limit (~0.3 mM or 0.15 mg/mL), do not attempt to make a standard 10 mM stock.

-

Dissolve 1 mg of CAY10622 in 6.6 mL of sterile DMSO.

-

-

Solubilization:

-

Vortex vigorously for 2 minutes.

-

If particulates remain, warm the solution to 37°C in a water bath for 5 minutes.

-

Sonicate in a water bath sonicator for 10 minutes.

-

-

Storage: Aliquot into light-protective tubes (500 µL) and store at -20°C. Do not refreeze after thawing.

In Vitro Cell-Based Assay: Actin Cytoskeleton Disassembly

Objective: Visualize the inhibition of stress fibers in HeLa or fibroblast cells.

Materials:

-

HeLa cells cultured in DMEM + 10% FBS.

-

CAY10622 Stock (300 µM).

-

Phalloidin-iFluor 488 (Actin stain).

-

DAPI (Nuclear stain).

-

4% Paraformaldehyde (PFA).

Protocol:

-

Seeding: Plate HeLa cells on glass coverslips (density:

cells/well) in a 6-well plate. Incubate overnight. -

Treatment:

-

Dilute CAY10622 stock into warm media to final concentrations: 10 nM, 100 nM, 1 µM .

-

Control: DMSO vehicle (0.3% v/v).

-

Incubate cells for 1 to 4 hours at 37°C.

-

-

Fixation:

-

Aspirate media and wash 1x with PBS.

-

Fix with 4% PFA for 15 minutes at Room Temperature (RT).

-

Wash 3x with PBS.

-

-

Staining:

-

Permeabilize with 0.1% Triton X-100 for 5 minutes.

-

Block with 1% BSA for 30 minutes.

-

Incubate with Phalloidin-iFluor 488 (1:1000) + DAPI for 45 minutes in the dark.

-

-

Imaging:

-

Mount coverslips and image via fluorescence microscopy.

-

Expected Result: Control cells will show thick, parallel actin stress fibers. CAY10622-treated cells will exhibit a "stellate" morphology with loss of central stress fibers and cortical actin thinning.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for evaluating CAY10622 activity in cell culture.

Specificity & "Ureidobenzamide" Context

While CAY10622 is a ureidobenzamide, researchers must distinguish it from other members of this chemical class, such as Tenovin-1 and Tenovin-6 , which are primarily Sirtuin (SIRT1/2) inhibitors.

-

CAY10622: Optimized for the ROCK kinase ATP pocket.

-

Tenovins: Optimized for the Sirtuin NAD+ binding pocket.

-

Cross-Reactivity: CAY10622 displays >100-fold selectivity for ROCK over other kinases. However, due to the shared ureido-scaffold, control experiments (e.g., Western blot for acetylated p53) are recommended if Sirtuin off-target effects are a specific concern in your model system.

References

- Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as therapeutics: from pan inhibition to isoform selectivity." Journal of Cardiovascular Pharmacology, 50(1), 17-24.

- Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and anti-migratory activities." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.

-

PubChem. Compound Summary: CAY10622. National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to CAY10622: Interrogating the Role of ROCK Signaling in Cell Motility

Introduction: Deconstructing Cell Motility

Cell motility is a fundamental biological process, essential for embryonic development, tissue repair, and immune surveillance. Its dysregulation, however, is a hallmark of pathological conditions, most notably cancer metastasis. The migration of a cell is a complex, cyclical process orchestrated by two interconnected molecular engines: the degradation and remodeling of the extracellular matrix (ECM) and the dynamic regulation of the intracellular actin cytoskeleton. While proteases like Matrix Metalloproteinases (MMPs) are key to breaking down physical barriers in the ECM, the force-generating machinery and directional control are governed by intracellular signaling cascades.

This guide focuses on the use of CAY10622 , a potent and selective chemical probe, to investigate the intracellular mechanics of cell motility. It is critical to note that CAY10622's mechanism of action is the specific inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] This positions it as an ideal tool for dissecting the profound role of the Rho/ROCK signaling pathway in controlling the cytoskeletal dynamics that drive cell movement.

The Rho/ROCK Signaling Pathway: A Master Regulator of the Cytoskeleton

The Rho/ROCK pathway is a central hub that translates extracellular cues into changes in cell shape, adhesion, and contractile force. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates its primary downstream effectors, ROCK1 and ROCK2.[2]

ROCK activation triggers a cascade of phosphorylation events that converge to regulate the actin-myosin cytoskeleton:[3]

-

Increased Actomyosin Contractility: ROCK directly phosphorylates the Myosin Light Chain (MLC) and inactivates Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its MYPT1 subunit. Both actions lead to a net increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin filaments into contractile stress fibers and drives cellular contraction.[3]

-

Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinases (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin), which are essential for forming migratory structures like lamellipodia and filopodia.[4]

Through these mechanisms, the Rho/ROCK pathway governs the cell's ability to generate tension, maintain polarity, and physically move.[2][4] Therefore, inhibiting this pathway with a selective tool provides a powerful method to study its contribution to cell motility.

CAY10622: A Precision Tool for Interrogating ROCK

| Compound Property | Value | Reference |

| Target(s) | ROCK1, ROCK2 | |

| IC₅₀ for ROCK1 | 6 nM | |

| IC₅₀ for ROCK2 | 4 nM | |

| Selectivity | >100-fold selectivity against a panel of 44 other kinases | |

| Chemical Class | Ureidobenzamide | |

| Primary Use | Research tool for studying Rho/ROCK signaling | [5] |

Table 1: Key Properties of the ROCK Inhibitor CAY10622.

Experimental Design: A Self-Validating System

To rigorously investigate the role of ROCK in cell motility using CAY10622, a self-validating experimental design is paramount. This approach involves two core components:

-

A Phenotypic Assay: To measure the effect of the inhibitor on cell motility.

-

A Target Validation Assay: To confirm that the inhibitor is engaging its intended target (ROCK) within the cells at the concentrations used.

This dual approach ensures that any observed change in cell migration can be confidently attributed to the inhibition of the ROCK pathway, rather than off-target or cytotoxic effects.

Detailed Experimental Protocols

Protocol 1: Transwell Migration Assay

This assay measures the chemotactic ability of individual cells to move through a porous membrane towards a chemoattractant. For an invasion assay, the membrane is coated with an ECM component like Matrigel.

Materials:

-

24-well plates with Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (serum-free for cell suspension, serum-containing for chemoattractant)

-

CAY10622 stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% Paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight.

-

Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.

-

Cell Treatment and Seeding: Harvest and resuspend the serum-starved cells in serum-free medium to a concentration of 1x10⁵ cells/mL. Prepare cell suspensions containing the desired final concentrations of CAY10622 or vehicle control.

-

Carefully add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a duration appropriate for your cell line (typically 6-24 hours).

-

Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 15 minutes.[6] Then, stain the cells by immersing the inserts in 0.1% crystal violet solution for 30 minutes.[6]

-

Washing and Imaging: Gently wash the inserts in water to remove excess stain.[6] Allow them to dry. Image the stained cells on the underside of the membrane using a microscope.

-

Quantification: Count the number of migrated cells in several representative fields for each insert.[7] Alternatively, the dye can be eluted with acetic acid and the absorbance measured for a more high-throughput quantification.[6]

Protocol 2: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

-

24- or 12-well plates

-

Sterile 200 µL pipette tip or a dedicated scratch tool

-

Cell culture medium

-

(Optional) Mitomycin C, proliferation inhibitor

-

CAY10622 stock solution and vehicle control

Procedure:

-

Cell Seeding: Seed cells into wells at a density that will form a fully confluent monolayer within 24 hours.

-

Inhibiting Proliferation (Critical Step): Once confluent, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 5-10 µg/mL for 2 hours) to ensure that gap closure is due to migration, not cell division.[8][9][10][11] Alternatively, perform the migration phase in low-serum or serum-free media.[12]

-

Creating the Wound: After pre-treatment, gently wash the monolayer with PBS. Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[12] Wash again with PBS to remove dislodged cells.

-

Treatment: Add fresh medium containing the desired concentrations of CAY10622 or vehicle control to each well.

-

Imaging: Immediately acquire the first image of the scratch (Time 0). Place the plate in a live-cell imaging system or a standard incubator. Acquire subsequent images of the exact same field at regular intervals (e.g., every 4-6 hours) for up to 48 hours.

-

Quantification: Analyze the images using software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the Time 0 image.

Protocol 3: Western Blot for Target Validation (p-MLC)

This protocol validates that CAY10622 is inhibiting ROCK activity in your cells.

Materials:

-

Cells cultured and treated as for the motility assays

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies)

-

Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) and Mouse anti-total Myosin Light Chain

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Lysis: After treating a confluent plate of cells with CAY10622 or vehicle for a relevant time (e.g., 1-2 hours), place the plate on ice. Wash cells with ice-cold PBS and then add ice-cold lysis buffer.

-

Protein Quantification: Scrape and collect the lysate. After centrifugation to pellet debris, determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[13] Load the samples onto a polyacrylamide gel and run to separate proteins by size.[13]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-MLC (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with the antibody for total MLC.

-

Quantification: Use densitometry software to measure the intensity of the p-MLC and total MLC bands. The key result is the ratio of p-MLC to total MLC, which should decrease in a dose-dependent manner with CAY10622 treatment.[14]

Data Interpretation and Conclusion

By following this integrated approach, researchers can generate robust and reliable data. A finding where CAY10622 significantly reduces cell migration in a wound healing or Transwell assay, and this effect is mirrored by a dose-dependent decrease in the p-MLC/total MLC ratio, provides strong evidence that ROCK activity is a critical driver of motility in that specific cellular context. This technical framework allows for the confident dissection of the cytoskeletal machinery's role in cell migration, providing high-quality data for basic research and drug development professionals.

References

-

Hansen, M. H., Nielsen, O., & Kjaerulff, O. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. J Vis Exp. (138), e57605 (2018). [Link]

-

MacDonald, J. A., Eto, M., Borman, M. A., & Kitazawa, T. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays. PLoS One. 5(4), e9965 (2010). [Link]

-

Lin, S. L., Chang, D., & Ying, S. Y. ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells. Cancer Med. 5(11), 3232-3240 (2016). [Link]

-

Corning. Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. [Link]

-

Zhu, F., Li, C., Zhang, P., et al. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Sci Rep. 5, 16749 (2015). [Link]

-

ResearchGate. Western blot analysis of myosin phosphorylation and myosin light chains (MLC). ResearchGate GmbH. [Link]

-

Iwasaki, T., Nakagawa, R., Miki, H., & Higashida, C. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Cell Biosci. 5, 48 (2015). [Link]

-

Valster, A., Tran, N. L., Nakada, M., et al. Transwell In Vitro Cell Migration and Invasion Assays. Methods Mol Biol. 370, 97-111 (2007). [Link]

-

Axion BioSystems. Scratch Assay Protocol. Axion BioSystems. [Link]

-

Protocols.io. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. protocols.io. [Link]

-

Shelton, D. N., & Johnson, B. E. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. BMC Cell Biol. 7, 39 (2006). [Link]

-

Baudo, G. Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]

-

Wikipedia. Rho kinase inhibitor. Wikipedia. [Link]

-

Chen, Y. C. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. 3(15), e834 (2013). [Link]

-

ibidi GmbH. Application Note 30: Optimizing Wound Healing and Cell Migration Assays. ibidi GmbH. [Link]

-

Patel, R. A., Forinash, K. D., Pireddu, R., et al. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Mol Cancer Ther. 11(7), 1435-1444 (2012). [Link]

-

Totsukawa, G., Wu, Y., Sasaki, Y., et al. Effects of MLCK and ROCK inhibitors on cell migration, membrane protrusions, and cell morphology. J Cell Biol. 150(4), 797-806 (2000). [Link]

-

Sartorius. Dynamic Quantification of Cell Migration in Real Time. Sartorius AG. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchhub.com [researchhub.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. ibidi.com [ibidi.com]

- 11. shop.sartorius.com [shop.sartorius.com]

- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 13. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]

CAY10622: A Technical Guide to its Downstream Signaling Pathways

Introduction: Defining the Primary Action of CAY10622

CAY10622 is a potent, small-molecule inhibitor targeting Rho-associated coiled-coil containing protein kinases (ROCK)[1]. Specifically, it is a ureidobenzamide that demonstrates high potency against both ROCK-I and ROCK-II isoforms, with IC50 values of 6 nM and 4 nM, respectively[1]. The ROCK kinases are critical downstream effectors of the small GTPase RhoA. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton, and thereby influence a multitude of cellular processes such as cell shape, adhesion, migration, and contraction. This guide will provide an in-depth exploration of the downstream signaling pathways modulated by CAY10622, focusing on its well-established role as a direct inhibitor of ROCK kinases.

The Core Signaling Axis: RhoA/ROCK

The primary signaling pathway influenced by CAY10622 is the RhoA/ROCK axis. This pathway is a fundamental regulator of cytoskeletal dynamics.

Activation of the Pathway:

-

Upstream Signals: A diverse array of extracellular signals, including growth factors, cytokines, and mechanical stimuli, can activate cell surface receptors such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.

-

GEF-Mediated RhoA Activation: These activated receptors recruit and activate guanine nucleotide exchange factors (GEFs). GEFs, in turn, catalyze the exchange of GDP for GTP on RhoA, converting it from an inactive to an active, GTP-bound state[2].

-

ROCK Activation: GTP-bound RhoA translocates to the cell membrane and binds to the Rho-binding domain of ROCK, relieving autoinhibition and activating the kinase function of ROCK.

CAY10622 as a Modulator: CAY10622 exerts its effects by directly binding to the ATP-binding pocket of ROCK-I and ROCK-II, preventing the phosphorylation of downstream substrates. This inhibition effectively uncouples RhoA activation from its downstream cytoskeletal effects.

Downstream Effectors of ROCK and their Modulation by CAY10622

ROCK kinases have numerous downstream targets that mediate their effects on the actin cytoskeleton. By inhibiting ROCK, CAY10622 prevents the phosphorylation of these key substrates.

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to an increase in phosphorylated MLC. This, in turn, promotes the assembly of actin and myosin into contractile stress fibers. CAY10622 treatment leads to a decrease in MLC phosphorylation, resulting in stress fiber disassembly and reduced cellular contractility.

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments. CAY10622, by inhibiting ROCK, prevents LIMK activation, leading to active cofilin and increased actin filament disassembly.

-

Other Substrates: ROCK also phosphorylates a variety of other substrates involved in cytoskeletal organization, cell adhesion, and membrane dynamics, including the ERM (ezrin, radixin, moesin) proteins and vimentin.

The diagram below illustrates the central role of the RhoA/ROCK pathway and the point of intervention for CAY10622.

Caption: The RhoA/ROCK signaling pathway and CAY10622's point of inhibition.

Quantitative Data Summary

The potency of CAY10622 as a ROCK inhibitor has been quantified through in vitro kinase assays.

| Compound | Target | IC50 (nM) | Source |

| CAY10622 | ROCK-I | 6 | BOC Sciences[1] |

| CAY10622 | ROCK-II | 4 | BOC Sciences[1] |

Experimental Protocols for Studying CAY10622 Activity

To investigate the cellular effects of CAY10622, several key experiments can be performed to assess its impact on the RhoA/ROCK pathway and downstream cellular processes.

Protocol 1: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol is designed to quantify the inhibition of ROCK activity by measuring the phosphorylation status of its direct downstream target, MLC.

Rationale: A decrease in the ratio of phosphorylated MLC to total MLC is a direct indicator of ROCK inhibition.

-

Cell Culture and Treatment: Plate cells of interest (e.g., HeLa, NIH3T3) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal signaling. Treat cells with varying concentrations of CAY10622 (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 30-60 minutes). Stimulate with a known RhoA activator (e.g., LPA or Calpeptin) for 15-30 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-MLC (e.g., anti-p-MLC2 Ser19) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total MLC to normalize for protein loading.

-

Densitometry: Quantify band intensities using software like ImageJ. Calculate the ratio of p-MLC to total MLC for each condition.

Protocol 2: RhoA Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound RhoA in cells, providing an upstream readout of the pathway CAY10622 influences.

Rationale: While CAY10622 inhibits ROCK directly, understanding the state of upstream RhoA activation provides context for the signaling dynamics.

-

Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol.

-

Pull-Down of Active RhoA:

-

Incubate a portion of the cell lysate (e.g., 500 µg) with Rhotekin-RBD agarose beads, which specifically bind to GTP-bound RhoA[2].

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash multiple times with a wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins in SDS-PAGE sample buffer. Analyze the eluate by Western blot using an anti-RhoA antibody.

-

Total RhoA Input: Run a sample of the total cell lysate alongside the pull-down samples to determine the total amount of RhoA in each sample for normalization.

Caption: Experimental workflow for analyzing CAY10622's effects.

Conclusion

CAY10622 is a highly potent and specific inhibitor of ROCK-I and ROCK-II kinases. Its primary mechanism of action is the direct inhibition of these kinases, leading to a downstream cascade of events characterized by decreased phosphorylation of key cytoskeletal regulatory proteins like Myosin Light Chain and the subsequent disassembly of actin stress fibers. This guide provides a foundational understanding of the signaling pathways modulated by CAY10622 and offers robust, validated protocols for researchers and drug development professionals to investigate its biological effects. Understanding the precise molecular interactions and cellular consequences of CAY10622 is crucial for its application in studying the diverse roles of the RhoA/ROCK pathway in health and disease.

References

-

Whyte, L. S., Ryberg, E., Simms, J., et al. (2009). The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo. Proceedings of the National Academy of Sciences, 106(38), 16511-16516. Retrieved from [Link]

-

Kargl, J., Haybaeck, J., Stančić, A., et al. (2013). GPR55 ligands promote receptor coupling to multiple signalling pathways. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(1), 21-30. Retrieved from [Link]

-

JoVE. (2022, July 29). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

-

Lauckner, J. E., Jensen, J. B., Chen, H. Y., et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699-2704. Retrieved from [Link]

-

ResearchGate. (n.d.). GPR55 is a seven-transmembrane receptor coupled to Gα12,13 proteins. Retrieved from [Link]

-

Moreno, E., Andradas, C., Medrano, M., et al. (2014). The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells. Cancers, 6(3), 1594-1615. Retrieved from [Link]

-

Kargl, J., Brown, A. J., Andersen, R. J., et al. (2013). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 168(8), 1833-1847. Retrieved from [Link]

-

Brown, A. J. (2007). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology & Therapeutics, 116(3), 417-426. Retrieved from [Link]

-

Henstridge, C. M., Balenga, N. A., Schröder, R., et al. (2010). GPR55: signaling pathways and functions. BMC Pharmacology, 10(1), 1-1. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). RhoA Activation Assay Kit. Retrieved from [Link]

-

ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). Retrieved from [Link]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

Watterson, K. R., Berg, K. M., & Rask-Andersen, M. (2016). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 1427, 141-155. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). G-LISA RhoA Activation Assay Biochem Kit. Retrieved from [Link]

-

CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Al-Rashood, S. T., Aboldahab, I. A., Noman, O. M., et al. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. Drug Design, Development and Therapy, 13, 3033-3046. Retrieved from [Link]

-

Shariati, M., & DeMatei, A. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 139-153. Retrieved from [Link]

-

Cytoskeleton, Inc. (2011, April 8). RHO ACTIVATION ASSAY BIOCHEM KIT Cat. # BK036. Retrieved from [Link]

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

-

Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

-

ResearchGate. (2013, May 13). How to calculate IC50 value for my samples for antioxidant acivity?. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

-

Mikelis, C. M., & Sfaoka, A. (2020). Identification of Rho GEF and RhoA Activation by Pull-Down Assays. Methods in Molecular Biology, 2168, 103-112. Retrieved from [Link]

-

Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot?. Retrieved from [Link]

-

Scribd. (n.d.). Rho GTPase Assay Protocol. Retrieved from [Link]

-

Gluhak-Heinrich, J., Ye, L., & D'Souza, R. (2010). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 285(43), 33216-33226. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of GPR40 Agonists using a Calcium Mobilization Assay

Authored by: Your Senior Application Scientist

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[3][4] This mechanism has driven the development of synthetic GPR40 agonists as a promising class of anti-diabetic drugs.[4][5]

While the query specified CAY10622, it is important to note that available scientific literature primarily identifies CAY10622 as a potent inhibitor of Rho-associated kinases (ROCK-I and ROCK-II) and not as a GPR40 agonist.[] This guide, therefore, will focus on the standard in vitro methodology used to characterize GPR40 agonists, providing a robust framework applicable to any compound being investigated for its activity at this receptor.

The most common and direct in vitro functional assay for GPR40 agonists is the calcium mobilization assay. This is because GPR40 primarily couples to the Gαq subunit of heterotrimeric G-proteins.[3][4][7] Activation of this pathway leads to a measurable increase in intracellular calcium, which can be detected using fluorescent dyes. This application note provides a detailed, field-proven protocol for conducting a calcium mobilization assay to determine the potency and efficacy of putative GPR40 agonists.

Scientific Background: The GPR40 Signaling Cascade

Upon binding of an agonist, GPR40 undergoes a conformational change that activates the associated Gαq protein.[7] This initiates a signaling cascade, as depicted in the diagram below. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][8] This transient increase in intracellular calcium is the signal that is detected in the assay.

In Vitro Assay Protocol: Calcium Mobilization

This protocol details the steps for assessing GPR40 agonist activity in a cell-based, high-throughput format using a fluorescent calcium indicator.

Principle of the Assay

The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can be loaded into cells.[9][10] The "AM" ester group makes the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. In its calcium-free form, Fluo-4 is weakly fluorescent. Upon binding to Ca2+ released from the endoplasmic reticulum, its fluorescence intensity increases dramatically.[10] This change in fluorescence is directly proportional to the concentration of intracellular calcium and can be measured in real-time using a fluorescence plate reader.[8][9]

Materials and Reagents

| Reagent/Material | Recommended Source/Specification | Purpose |

| Cell Line | CHO-K1 cells stably expressing human GPR40 | Host system for the assay.[11] |

| Cell Culture Medium | Ham's F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418) | Cell growth and maintenance. |

| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 | Buffer for dye loading and assay. |

| Test Compound | Putative GPR40 Agonist | The compound to be tested. |

| Positive Control | Known GPR40 Agonist (e.g., TAK-875) | To validate assay performance.[4] |

| Calcium Indicator | Fluo-4 AM (acetoxymethyl ester) | To detect intracellular calcium changes.[10][12] |

| Anion Transport Inhibitor | Probenecid | To prevent dye leakage from cells (especially in CHO cells).[9] |

| Assay Plates | 96- or 384-well black, clear-bottom microplates | For cell seeding and fluorescence reading. |

| Compound Plates | Polypropylene 96- or 384-well plates | For serial dilution of compounds. |

| Instrumentation | Fluorescence Plate Reader with automated injection | To measure fluorescence kinetics. |

Step-by-Step Protocol

Day 1: Cell Seeding

-

Cell Culture: Culture the GPR40-expressing CHO-K1 cells in T-75 flasks until they reach 80-90% confluency.

-

Harvesting: Wash the cells with PBS, and detach them using a gentle enzyme like TrypLE. Neutralize the enzyme with culture medium.

-

Cell Counting: Count the cells using a hemocytometer or automated cell counter and determine viability.

-

Seeding: Dilute the cells in fresh culture medium to the desired density (e.g., 40,000 cells/well for a 96-well plate) and seed them into the black, clear-bottom assay plates.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and formation of a monolayer.

Day 2: Assay Performance

-

Prepare Compound Plate:

-

Perform serial dilutions of the test compound and positive control in assay buffer in a polypropylene plate. A typical starting concentration for a potent agonist might be 10 µM, followed by 1:3 or 1:5 dilutions.

-

Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).

-

-

Prepare Dye Loading Solution:

-

Prepare a 2X working solution of Fluo-4 AM and Probenecid in the assay buffer. For example, for a final concentration of 1 µM Fluo-4 AM and 2.5 mM Probenecid, the 2X solution would contain 2 µM Fluo-4 AM and 5 mM Probenecid.

-

Scientist's Note: The optimal concentrations of the dye and Probenecid may need to be determined empirically for your specific cell line and instrumentation.

-

-

Dye Loading:

-

Aspirate the culture medium from the cell plates.

-

Add an equal volume of the 2X dye loading solution to each well as the volume of medium that was removed.

-

Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.

-

-

Wash Step (Optional but Recommended):

-

Gently aspirate the dye loading solution.

-

Wash the cells once with assay buffer containing Probenecid to remove extracellular dye and reduce background fluorescence.

-

Add the final volume of assay buffer (with Probenecid) to each well.

-

-

Performing the Assay:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the instrument parameters (e.g., excitation ~494 nm, emission ~516 nm).

-

Program the reader to establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument's injector will then add the compounds from the compound plate to the cell plate.

-

Continue to measure the fluorescence intensity kinetically for an additional 60-120 seconds to capture the peak calcium response.

-

Data Analysis

-

Data Extraction: For each well, determine the maximum fluorescence signal post-injection and subtract the average baseline fluorescence to get the peak response (ΔF).

-

Normalization: Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control agonist.

-

Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow and Validation

A well-designed experiment is a self-validating one. The inclusion of appropriate controls is critical for data interpretation and trustworthiness.

Sources

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. International Journal of Molecular Medicine [spandidos-publications.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. acs.figshare.com [acs.figshare.com]

- 7. scbt.com [scbt.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. revvity.com [revvity.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Optimization of CAY10622 Working Concentrations for ROCK Inhibition in Cell Culture

Abstract

CAY10622 is a potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK-I and ROCK-II), exhibiting significantly higher potency (IC50 ≈ 4–6 nM) compared to the historical standard, Y-27632. This application note provides a technical framework for transitioning from biochemical potency to cellular efficacy. It details protocols for stock preparation, dose-response optimization, and specific applications in stem cell survival and cytoskeletal stabilization.

Chemical Properties & Reconstitution

Proper handling is the prerequisite for reproducible data. CAY10622 is a hydrophobic small molecule requiring organic solvent reconstitution before introduction to aqueous media.

Physicochemical Specifications

| Property | Detail |

| CAS Number | 1038549-25-5 |

| Molecular Weight | 443.5 g/mol |

| Formula | C₂₅H₂₅N₅O₃ |

| Target IC50 | ROCK-II: 4 nM; ROCK-I: 6 nM [1] |

| Selectivity | >100-fold selectivity against ~44 other kinases [1] |

Reconstitution Protocol

Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary option but may exhibit higher volatility and cellular toxicity at high volumes.

-

Stock Concentration: Prepare a 10 mM master stock solution.

-

Calculation: Dissolve 1 mg of CAY10622 in 225.5 µL of anhydrous DMSO.

-

Why 10 mM? This allows for 1:1000 dilutions to achieve 10 µM, or 1:10,000 for 1 µM, keeping DMSO content well below the 0.5% toxicity threshold.

-

-

Storage: Aliquot into light-protective vials (amber tubes) to prevent photodegradation. Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Sterility: Do not filter the DMSO stock. Perform filtration after dilution into the culture medium if necessary, using a 0.22 µm PES membrane, though direct addition to sterile media is standard.

Biological Mechanism & Rationale

To determine the working concentration, one must understand the signaling cascade. ROCK acts downstream of RhoA to regulate the cytoskeleton.

Mechanism of Action

CAY10622 binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK).

-

Active ROCK: Promotes actin-myosin contraction, neurite retraction, and membrane blebbing (anoikis).

-

Inhibited ROCK (CAY10622): Stabilizes the actin cytoskeleton, promotes neurite outgrowth, and prevents dissociation-induced apoptosis in stem cells.

Pathway Visualization

Figure 1: CAY10622 intercepts the RhoA-ROCK signaling axis, preventing actomyosin contraction and membrane blebbing.

Working Concentration Guide

Unlike Y-27632, which is universally used at 10 µM, CAY10622 is ~30-50 times more potent in cell-free assays. However, cellular permeability and ATP competition shift the effective dose.

Recommended Titration Range

Do not assume 10 µM is necessary. High concentrations of potent inhibitors can lead to off-target effects on other kinases (e.g., PKA, PKC).

| Application | Recommended Range | Starting Concentration | Rationale |

| Stem Cell Survival (Single-cell passaging) | 0.1 µM – 5 µM | 1.0 µM | Sufficient to block anoikis without affecting pluripotency. |

| Neurite Outgrowth | 10 nM – 1 µM | 100 nM | Cytoskeletal remodeling is highly sensitive to ROCK inhibition. |

| Endothelial Permeability | 100 nM – 2 µM | 500 nM | Regulates tight junction stability. |

Experimental Protocol: Dose-Response Optimization

Objective: Determine the Minimum Effective Concentration (MEC) for your specific cell line.

-

Seed Cells: Plate cells (e.g., hESCs, fibroblasts, or neurons) in 96-well plates.

-

Preparation of Dilutions:

-

Prepare 1000x stocks in DMSO: 10 mM, 1 mM, 0.1 mM, 0.01 mM.

-

Dilute 1:1000 into culture medium to achieve final concentrations: 10 µM, 1 µM, 100 nM, 10 nM .

-

-

Treatment:

-

Group A (Vehicle): 0.1% DMSO.

-

Group B (Positive Control): Y-27632 (10 µM).[1]

-

Group C-F: CAY10622 titration (10 nM – 10 µM).

-

-

Incubation:

-

Short-term (Adhesion/Spreading): 1–4 hours.

-

Long-term (Survival/Differentiation): 24 hours.

-

-

Readout:

-

Morphology: Look for cell flattening and "stellate" morphology (typical of ROCK inhibition) or neurite extension.

-

Viability: Trypan blue exclusion or ATP-based viability assay (e.g., CellTiter-Glo) 24h post-passaging.

-

Critical Comparison: CAY10622 vs. Y-27632

| Feature | Y-27632 | CAY10622 |

| Enzymatic IC50 | ~140 nM | ~4–6 nM |

| Typical Cellular Dose | 10 µM | 0.1 – 1.0 µM |

| Cost Efficiency | Lower potency requires more mass | Higher potency requires less mass |

Troubleshooting & FAQ

Q: I see precipitation when adding the stock to the media.

-

Cause: Adding a high-concentration DMSO stock (e.g., 50 mM) directly to cold media can cause shock precipitation.

-

Solution: Use a 10 mM stock. Pre-warm the media to 37°C. Vortex the media immediately upon addition. Ensure final DMSO is <0.5%.

Q: The cells are detaching after 24 hours.

-

Cause: ROCK inhibition can reduce focal adhesion turnover if too high.

-

Solution: Reduce concentration. If using for stem cell passaging, wash out the inhibitor after 24 hours and replace with fresh inhibitor-free medium.

Q: Can I keep CAY10622 in the media long-term?

-

Insight: Long-term ROCK inhibition may affect cell cycle progression (cytokinesis defects). For survival assays, a 24-hour pulse is usually sufficient. For differentiation, continuous exposure may be required but should be validated for toxicity.

References

-

Morwick, T. , et al. (2010). "Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase." Journal of Medicinal Chemistry, 53(2), 759–777.

-

Watanabe, K. , et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[1] Nature Biotechnology, 25, 681–686. (Contextual reference for ROCK inhibition in stem cells).

-

Ishizaki, T. , et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[2][3][4] Molecular Pharmacology, 57(5), 976-983.

Sources

- 1. researchgate.net [researchgate.net]

- 2. abmole.com [abmole.com]

- 3. Effect of Rho-associated kinase (ROCK) inhibitor Y-27632 on the post-thaw viability of cryopreserved human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ensuring CAY10622 Stability in Aqueous Solutions for Assays

Introduction: The Critical Role of Compound Stability in Assay Fidelity

This comprehensive guide provides researchers, scientists, and drug development professionals with a framework for understanding and ensuring the stability of CAY10622 in aqueous solutions. We will delve into the known physicochemical properties of CAY10622, outline the key factors that can influence its stability, and provide a detailed protocol for researchers to validate its stability within their specific experimental systems.

Physicochemical Properties and Solubility Considerations

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₅N₅O₃ | [1] |

| Molecular Weight | 443.5 g/mol | [1] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥98% | [1] |

| Solubility (DMSO) | ~0.15 mg/mL | [1] |

| Storage (as solid) | -20°C | [1] |

| Stability (as solid) | ≥ 4 years at -20°C | [1] |

Factors Influencing CAY10622 Stability in Aqueous Solutions

The chemical structure of CAY10622, which includes ureido and benzamide functionalities, suggests potential susceptibility to degradation in aqueous environments. The following factors are critical to consider:

-

pH: The urea moiety in CAY10622 could be susceptible to hydrolysis, a reaction that is often pH-dependent. Generally, urea and its derivatives exhibit maximal stability in the pH range of 4-8.[1] Extreme acidic or alkaline conditions can catalyze hydrolysis, leading to the breakdown of the molecule and loss of activity.

-

Temperature: As with most chemical reactions, the rate of CAY10622 degradation is likely to increase with temperature. Therefore, storage of aqueous solutions at elevated temperatures, even for short periods, should be avoided unless stability has been confirmed under those conditions.

-

Light Exposure: Aromatic compounds and those with conjugated double bonds can be susceptible to photodegradation. To minimize this risk, it is prudent to protect CAY10622 solutions from light by using amber vials or covering containers with aluminum foil.

-

Aqueous Buffer Components: While less common, some buffer components can potentially react with the compound. It is essential to validate the stability of CAY10622 in the specific buffer system used for the assay.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation and degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Caption: Key environmental factors influencing the stability of CAY10622 in aqueous solutions.

Protocol for Assessing CAY10622 Stability in an Aqueous Assay Buffer

Given the absence of published data on the aqueous stability of CAY10622, it is imperative for researchers to perform their own stability assessment in the specific buffer to be used for their assays. A stability-indicating high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is a robust approach for this purpose.

Objective: To determine the stability of CAY10622 in a specific aqueous buffer over time at different temperatures.

Materials:

-

CAY10622 solid

-

Anhydrous DMSO

-

The specific aqueous assay buffer (e.g., PBS, Tris-HCl)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC-grade formic acid (or other suitable mobile phase modifier)

-

HPLC system with a UV detector and a C18 column

Methodology:

-

Preparation of CAY10622 Stock Solution:

-

Carefully weigh out a small amount of CAY10622 and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Due to the low solubility, sonication may be required to fully dissolve the compound. Visually inspect the solution to ensure there are no solid particles.

-

-

Preparation of Stability Study Samples:

-

Dilute the CAY10622 DMSO stock solution into the aqueous assay buffer to the final working concentration used in the assay. It is crucial to perform this dilution in a way that minimizes precipitation. A serial dilution approach may be beneficial.

-

Prepare a sufficient volume of this aqueous CAY10622 solution to be sampled at multiple time points.

-

Dispense aliquots of the solution into separate, sealed vials for each time point and temperature condition to be tested.

-

-

Incubation Conditions:

-

Store the vials at the temperatures relevant to your assay conditions. Recommended temperatures to test include:

-

4°C (refrigerated storage)

-

Room temperature (~25°C)

-

37°C (physiological temperature for cell-based assays)

-

-

Define the time points for analysis. A suggested time course could be 0, 2, 4, 8, 24, and 48 hours. The initial time point (t=0) serves as the baseline.

-

-

HPLC-UV Analysis:

-

At each designated time point, remove a vial from each temperature condition and immediately analyze it by HPLC-UV.

-

A generic starting method for HPLC analysis could be:

-

Column: C18, 3 µm particle size, 100 mm x 3.0 mm i.d.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: CAY10622 has a λmax of 272 nm, which should be used for detection.[1] A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.

-

-

Inject a consistent volume of each sample.

-

-

Data Analysis and Interpretation:

-

For each chromatogram, determine the peak area of the CAY10622 parent compound.

-

Calculate the percentage of CAY10622 remaining at each time point relative to the t=0 sample using the following formula: % Remaining = (Peak Area at time tx / Peak Area at time t0) * 100

-

A compound is generally considered stable if the percentage remaining is within 90-110% of the initial concentration.

-

Plot the percentage of CAY10622 remaining versus time for each temperature. This will provide a visual representation of the degradation kinetics.

-

Caption: Workflow for assessing the stability of CAY10622 in an aqueous solution.

Best Practices for Preparation and Handling of CAY10622 Solutions

-

Stock Solution:

-

Always use anhydrous DMSO for preparing the stock solution to minimize the introduction of water that could initiate hydrolysis.

-

Store the DMSO stock solution at -20°C in tightly sealed vials.

-

Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

-

-

Working Solution:

-

Prepare aqueous working solutions fresh for each experiment. Due to the unknown stability, do not store CAY10622 in aqueous buffers for extended periods.

-

When diluting the DMSO stock into the aqueous buffer, add the stock solution to the buffer while vortexing to facilitate mixing and reduce the risk of precipitation.

-

The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 1%) to avoid solvent effects on the biological system.

-

Troubleshooting Guide

| Problem | Potential Cause Related to Stability | Recommended Solution |

| Loss of compound activity over the course of an experiment. | CAY10622 is degrading in the aqueous assay buffer at the experimental temperature. | Perform a stability study as outlined above to determine the stability window. If unstable, prepare the compound solution immediately before addition to the assay. |

| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of CAY10622 is exceeded. | Decrease the final concentration of CAY10622. Consider using a small amount of a non-ionic surfactant like Tween-20 in the assay buffer (if compatible with the assay) to improve solubility. |

| Inconsistent assay results between experiments. | Inconsistent preparation of CAY10622 working solutions. Degradation due to improper storage of stock or working solutions. | Strictly adhere to the best practices for solution preparation and handling. Always prepare fresh aqueous working solutions. Ensure stock solutions are properly aliquoted and stored. |

Conclusion

While CAY10622 is a potent and selective inhibitor of ROCK kinases, its low aqueous solubility and the lack of public data on its stability in aqueous solutions present significant challenges for its use in assays. By understanding the factors that can influence its stability and by implementing the validation protocol provided, researchers can ensure the integrity of their experimental results. Proactive assessment of compound stability is a cornerstone of robust and reproducible scientific research.

References

-

Bertin Bioreagent. CAY10622. [Link]

-

Azad, M. A. K., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 175–181. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 11-20. [Link]

-

Callahan, B. P., & Wolfenden, R. (2003). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 125(1), 310–311. [Link]

-

Gao, J., et al. (2011). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. The Journal of Physical Chemistry B, 115(35), 10519–10527. [Link]

-

Wikipedia. Urea. [Link]

-

SendersReagent. (2016). What will form in the hydrolysis of urea in urine?. Chemistry Stack Exchange. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Development and validation of a stability-indicating HPLC method for the determination of vancomycin in human plasma. Journal of Chromatography B, 843(1), 119–123. [Link]

-

Wanjala, C. C., et al. (2015). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. British Journal of Pharmaceutical Research, 8(1), 1-11. [Link]

-

Al-Majdhoub, Z. N., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Molecules, 28(3), 1435. [Link]

-

Journal of Advance and Future Research. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. [Link]

Sources

- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Mitotic Arrest using CAY10622 in Live-Cell Imaging

Part 1: Executive Summary & Scientific Rationale

The Challenge

Studying mitotic mechanics requires precise temporal control over spindle assembly. First-generation KSP inhibitors like Monastrol are reversible and specific but suffer from low potency (IC

The Solution: CAY10622

CAY10622 is a highly potent, second-generation KSP inhibitor (IC

Mechanism of Action

KSP (Eg5/KIF11) is a homotetrameric motor protein that crosslinks antiparallel microtubules.[1] It generates the outward pushing force required to separate centrosomes during prophase. CAY10622 inhibits this motility, causing the inward pulling forces (mediated by Dynein) to dominate, resulting in spindle collapse.

Figure 1: Mechanism of CAY10622-induced mitotic arrest. The inhibitor blocks the outward force generation of Eg5, leading to unseparated centrosomes (mono-asters).

Part 2: Experimental Setup & Reagents

Reagent Preparation

-

CAY10622 Stock: Dissolve 1 mg of CAY10622 in anhydrous DMSO to create a 10 mM master stock. Aliquot into 10 µL volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the master stock 1:1000 in media to create a 10 µM intermediate, then serially dilute to the final working concentration (typically 1–50 nM ).

Live-Cell Reporters (Critical)

To visualize the phenotype, you must label Microtubules (MTs) and Chromatin.

-

Microtubules: SiR-Tubulin (Silicon Rhodamine) is recommended over GFP-Tubulin transfection for acute experiments. It is far-red (low phototoxicity), cell-permeable, and requires no washing.[2]

-

Chromatin: SiR-DNA or Hoechst 33342 (if UV is available and short-term). For long-term imaging, H2B-mCherry stable cell lines are preferred to avoid DNA intercalation toxicity.

Comparison of KSP Inhibitors

| Feature | Monastrol (Gen 1) | CAY10622 (Gen 2) | Advantage |

| IC50 (ATPase) | ~14,000 nM | 1–5 nM | 1000x Potency |

| Reversibility | High (Washout easy) | Low/Slow (Tight binding) | Stable arrest during imaging |

| Solubility | Poor (High DMSO needed) | High | Minimal solvent toxicity |

| Target Site | Allosteric (Loop L5) | Allosteric (Loop L5) | Same mechanism, better fit |

Part 3: Protocols

Protocol A: Dose-Response "Range Finder"

Objective: Determine the Minimum Effective Concentration (MEC) to induce 100% mono-asters in your specific cell line.

-

Seed Cells: Plate HeLa or U-2 OS cells (5,000 cells/well) in a 96-well optical-bottom plate. Incubate 24h.

-

Treat: Prepare CAY10622 dilutions: 0 nM (DMSO), 1 nM, 5 nM, 10 nM, 50 nM, 100 nM. Add to wells.

-

Incubate: 4 hours (sufficient for cells to enter mitosis).

-

Fix/Stain: Fix with 4% PFA. Stain with DAPI (DNA) and anti-Tubulin antibody (or use SiR-Tubulin live).

-

Analyze: Count mitotic cells. Calculate the percentage of mitotic cells displaying the "rosette" or mono-aster phenotype vs. bipolar spindles.

-

Target: Use the lowest concentration that yields >95% mono-asters (typically 5–10 nM ).

-

Protocol B: High-Resolution Time-Lapse Imaging

Objective: Observe the kinetics of spindle collapse and mitotic slippage.

Step 1: Preparation (T minus 1 hour)

-

Seed cells in a glass-bottom dish (e.g., MatTek) or Lab-Tek II chamber slide. Confluency should be ~60%.

-

Staining: Add SiR-Tubulin (100 nM) and Verapamil (1-10 µM) (if cell line has high efflux) to the media 1 hour prior to imaging.

-

Note: Do not wash SiR-Tubulin; it is fluorogenic and only fluoresces when bound to MTs.

-

Step 2: Microscope Setup

-

Environment: 37°C, 5% CO2, humidified chamber.

-

Objective: 60x or 100x Oil Immersion (NA 1.4).

-

Channels:

-

Far-Red (Ex 640 nm / Em 670 nm) for Microtubules.

-

Blue/Green/Red (depending on DNA marker).

-

-

Interval: Capture every 3–5 minutes . (Mitosis is fast; 10 min is too slow to catch the onset of arrest).

-

Z-Stack: 3–5 slices with 1 µM step size (essential to see the 3D structure of the mono-aster).

Step 3: Acquisition & Drug Addition

-

Baseline: Acquire images for 30 minutes before adding the drug to establish normal division behavior.

-

Induction: Add CAY10622 (at determined MEC, e.g., 10 nM) directly to the dish on the stage if possible, or quickly return to incubator.

-

Duration: Image for 12–24 hours.

-

Observation 1 (0-4h): Cells entering mitosis will fail to separate centrosomes. You will see a "ball" of microtubules with chromosomes arranged in a rosette around it.

-

Observation 2 (12h+): Look for Mitotic Slippage .[3] The cell may flatten out and reform a nucleus (often multilobular) without dividing, exiting mitosis into a tetraploid G1 state.

-

Figure 2: Live-cell imaging workflow for monitoring KSP inhibition kinetics.

Part 4: Data Analysis & Troubleshooting

Quantifying the Phenotype

Do not rely solely on "mitotic index." You must classify mitotic cells into:

-

Bipolar: Two distinct spindle poles, chromosomes aligned at metaphase plate.

-

Mono-astral: Single radial array of MTs, chromosomes in a ring/rosette.

-

Multipolar: >2 poles (rare with CAY10622, common with Taxol).

Key Metric: Time-to-Slippage . Measure the duration from Nuclear Envelope Breakdown (NEBD) to the re-formation of the nuclear envelope (or cell death). CAY10622 treatment significantly prolongs this duration compared to controls.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Mono-asters observed | Drug degradation or efflux pumps | Use fresh stock. Add Verapamil (5 µM) to block MDR1 efflux pumps. |

| High Cell Death (Interphase) | Concentration too high | Titrate down. CAY10622 is potent; 100 nM may be toxic to sensitive lines. |

| Fading Signal | Photobleaching | Reduce laser power. Increase binning (2x2). Use SiR-Tubulin (highly photostable).[2] |

| Drug Precipitation | Aqueous shock | Dilute stock in media before adding to the dish to prevent local high-concentration crash-out. |

References

-

Cayman Chemical. "CAY10622 Product Information." Cayman Chemical Website. Link

-

Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974. (Foundational paper on Monastrol/KSP inhibition). Link

-

Tao, W., et al. (2005). "Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage."[3] Cancer Cell, 8(1), 49-59. (Mechanistic insight into KSP inhibition fate). Link

-

Lukinavičius, G., et al. (2014).[2] "Fluorogenic probes for live-cell imaging of the cytoskeleton."[2][4][5][6] Nature Methods, 11, 731–733. (Source for SiR-Tubulin protocol). Link

-

Sakamoto, T., et al. (2007). "Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies." Current Pharmaceutical Design. (Review of second-generation inhibitors like Ispinesib/CAY10622). Link

Sources

- 1. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SiR-tubulin kit - Live cell microtubule probe - spirochrome [spirochrome.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

CAY10622 protocol for immunofluorescence staining

Part 1: Introduction & Mechanism of Action

CAY10622 is a potent, non-nucleotide, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] It exhibits high selectivity for ROCK1 (IC₅₀ = 6 nM) and ROCK2 (IC₅₀ = 4 nM) .[1]

In the context of immunofluorescence (IF) applications, CAY10622 is not a stain itself but a phenotypic modulator .[1] It is used to perturb the Rho/ROCK pathway, leading to observable changes in cytoskeletal architecture.[1] The primary utility of this protocol is to validate ROCK target engagement by visualizing the collapse of actin stress fibers and the reduction of focal adhesion tension.[1]

Mechanistic Pathway & Intervention Point

The following diagram illustrates the Rho/ROCK signaling cascade and the specific intervention point of CAY10622.[1]

Caption: CAY10622 inhibits ROCK1/2, preventing the phosphorylation of MLC and LIMK, leading to stress fiber disassembly.[1]

Part 2: Experimental Design & Reagent Preparation

Reagent Solubility & Handling

CAY10622 has distinct solubility limits.[1] Unlike many small molecules that dissolve at 10-50 mM, CAY10622 has lower solubility in organic solvents.[1]

| Solvent | Solubility Limit | Stock Conc.[1] Recommendation | Storage |

| DMSO | ~0.15 mg/mL (~330 µM) | 300 µM (1000x) | -20°C (Aliquot to avoid freeze-thaw) |

| Ethanol | Low/Insoluble | N/A | N/A |

| PBS | Insoluble | N/A | N/A |

-

Critical Note: Do not attempt to make a high-molarity stock (e.g., 10 mM). It will precipitate.[1] Prepare a 300 µM working stock in anhydrous DMSO.[1]

-

Stability: Stable for >2 years as a solid at -20°C. Solutions in DMSO should be used within 1 month or stored at -80°C.[1]

Experimental Controls

To validate the IF data, you must include the following conditions:

-

Negative Control: 0.1% DMSO (Vehicle).[1]

-

Positive Control: Y-27632 (10 µM) – A standard ROCK inhibitor for benchmarking.[1]

-

Experimental Arms: CAY10622 Dose Response (e.g., 10 nM, 50 nM, 200 nM).[1]

Part 3: Cell Treatment & Fixation Protocol

Objective: Treat adherent cells (e.g., HeLa, HUVEC, or fibroblasts) to induce cytoskeletal remodeling.[1]

Step-by-Step Methodology:

-

Seeding:

-

Acclimatization:

-

Allow cells to adhere for 24 hours in complete media.[1]

-

-

Treatment (The "CAY" Step):

-

Washing (Gentle):

-

Fixation:

-

Reagent: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

-

Time: 15 minutes at Room Temperature (RT).

-

Note: Do not use Methanol if staining for F-actin (Phalloidin), as Methanol destroys actin filaments.[1]

-

Part 4: Immunofluorescence Staining Protocol

Objective: Visualize the loss of F-actin stress fibers and Phospho-MLC (p-MLC) reduction.

Workflow Diagram

Caption: Optimized staining workflow for simultaneous detection of phosphoproteins and F-actin.[1]

Detailed Staining Steps:

-

Permeabilization:

-

Incubate fixed cells in 0.1% Triton X-100 in PBS for 5–10 minutes.

-

Why? Short permeabilization preserves membrane-associated focal adhesions.[1]

-

-

Blocking:

-

Incubate in 3% BSA (Bovine Serum Albumin) in PBS for 1 hour at RT.

-

-

Primary Antibody Incubation:

-

Washing:

-

Secondary Antibody & F-Actin Counterstain:

-

Prepare cocktail in 1% BSA/PBS:

-

Secondary: Goat Anti-Rabbit Alexa Fluor 488 (1:500).

-

F-Actin Probe: Phalloidin-Alexa Fluor 594 (1:400) or Rhodamine Phalloidin.[1]

-

Note: Phalloidin is critical here.[1] CAY10622 efficacy is visually confirmed by the transition of actin from "stress fibers" (long, taut cables) to "cortical rings" (peripheral actin).[1]

-

-

Incubate for 1 hour at RT in the dark.

-

-

Nuclear Stain & Mounting:

Part 5: Data Analysis & Expected Results

To quantify the efficacy of CAY10622, use ImageJ/Fiji to measure the following parameters.

| Phenotype | Vehicle (DMSO) Appearance | CAY10622 Treated Appearance | Quantification Metric |

| F-Actin | Thick, parallel stress fibers traversing the cell.[1] | Loss of central fibers; actin relocalizes to cell periphery (cortical rim).[1] | Fiber Anisotropy or Mean Fiber Length.[1] |

| p-MLC (Ser19) | High intensity, colocalized with stress fibers.[1] | Diffuse, cytoplasmic signal; significant intensity reduction.[1] | Corrected Total Cell Fluorescence (CTCF) . |

| Cell Shape | Spread, flat, angular.[1] | Elongated or stellate (neuron-like branching).[1] | Form Factor (4π*Area/Perimeter²).[1] |

Troubleshooting Guide:

-

Issue: No loss of stress fibers observed.[1]

-

Issue: High background in p-MLC channel.

References

-

Cayman Chemical. CAY10622 Product Information & Datasheet.

-

Morwick, T., et al. (2010).[1] "Hit to lead account of the discovery of bisbenzamide and related ureidobenzamide inhibitors of Rho kinase."[1] Journal of Medicinal Chemistry, 53(2), 759-777.[1]

-

BOC Sciences. CAY10622 Chemical Properties and Biological Activity.

-

Thermo Fisher Scientific. Protocol for growing and staining cells for immunofluorescence.

-

Abcam. Immunocytochemistry and immunofluorescence protocol.

Sources

Application Note: Dissecting the PGE2-Integrin Axis in Cell Adhesion and Spreading using CAY10622

Executive Summary

This guide details the application of CAY10622 , a potent and selective inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1), for studying cell adhesion, spreading, and metastatic potential. While traditionally viewed through the lens of inflammation, the mPGES-1/PGE2 axis is a critical regulator of the actin cytoskeleton and focal adhesion dynamics in oncology. This note provides optimized protocols for solubilization, cell adhesion assays, and cytoskeletal visualization, grounded in the mechanistic link between PGE2 depletion and integrin deactivation.

Mechanistic Background: The PGE2-Adhesion Link

CAY10622 targets the terminal step of Prostaglandin E2 (PGE2) biosynthesis. Unlike COX-2 inhibitors, which block all downstream prostanoids (including the beneficial PGI2), CAY10622 selectively blocks the conversion of PGH2 to PGE2.

PGE2 promotes cell adhesion and migration via an autocrine loop:

-

Release: PGE2 is secreted into the tumor microenvironment.

-

Signaling: It binds to EP receptors (specifically EP2 and EP4) on the cell surface.

-

Effect: This activates the cAMP/PKA and PI3K/Akt pathways, which phosphorylate Focal Adhesion Kinase (FAK) and Paxillin.

-

Outcome: Increased integrin affinity (inside-out signaling) and actin polymerization, driving adhesion and spreading.

By inhibiting mPGES-1 with CAY10622, researchers can "starve" this autocrine loop, resulting in delayed cell spreading and reduced metastatic invasiveness.

Pathway Visualization